1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic organic compound belonging to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazine ring system fused with a sulfone group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 2-aminobenzenesulfonamide.
Formation of Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with 2-aminobenzenesulfonamide under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzothiazine ring system.
Oxidation: The final step involves the oxidation of the benzothiazine ring to introduce the sulfone group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The benzothiazine ring system allows for substitution reactions, where different substituents can be introduced at specific positions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for hydrolysis.
Scientific Research Applications
1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can be compared with other benzothiazine derivatives, such as:
1-(4-chlorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Similar structure but with a chlorine substituent instead of a methyl group.
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Contains a methoxy group instead of a methyl group.
1-(4-nitrobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Features a nitro group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)10-17-15-5-3-2-4-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFHCMQVGZXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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